molecular formula C12H11ClN4 B043354 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline CAS No. 887352-40-1

2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline

Cat. No. B043354
M. Wt: 246.69 g/mol
InChI Key: DERKFPUIILAJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline, a closely related compound, has been achieved starting from 6-amino-7-methylquinoline. This process involves the creation of several structurally related compounds to elucidate the structure-activity relationship, highlighting the method's utility in exploring the chemical space around this molecule. Some of these compounds also exhibited strong mutagenic activity, indicating the synthetic route's relevance for producing both the target and related compounds for further study (Kasai & Nishimura, 1982).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline and its derivatives, has been extensively analyzed to understand their mutagenic activities. Structural analysis involves comparing these compounds' mutagenic potency, revealing that specific substitutions on the imidazo[4,5-f]quinoline ring system significantly affect their biological activity. For example, methyl substitutions at various positions have been shown to impact the mutagenicity of these compounds, highlighting the importance of molecular structure in their biological effects (Nagao et al., 1981).

Chemical Reactions and Properties

The chemical reactions and properties of 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline and similar compounds are pivotal in understanding their mutagenic activities. These compounds undergo various chemical reactions that facilitate their interaction with biological systems, leading to mutagenic outcomes. The synthesis and study of these compounds have revealed the role of specific functional groups and structural motifs in determining their reactivity and interaction with DNA, providing insights into their mutagenic mechanisms (Kasai et al., 1981).

Scientific Research Applications

Mutagenicity Studies

2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline and its derivatives have been studied extensively for their mutagenic properties. For instance, 3-Methyl- and 3,4-dimethyl-3H-imidazo[4,5-f]quinoline were synthesized and tested for mutagenicity in the Ames test. It was found that the presence of the imidazole ring and the 2-amino group is crucial for the high mutagenicity of related compounds (Grivas & Jägerstad, 1984).

Synthesis and Structural Studies

Several studies have focused on synthesizing and understanding the structure-activity relationships of 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline and its related compounds. For example, the synthesis of this compound from 6-amino-7-methylquinoline was performed to clarify its structure and mutagenic activity (Kasai & Nishimura, 1982).

Analytical Method Development

Research has also been conducted to develop analytical methods for the detection of heterocyclic aromatic amines, including 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline, in food products and biological samples. For example, a study developed a high-resolution gas chromatography-mass spectrometry technique suitable for the routine control of food and process flavors, including the detection of this compound (Richling, Kleinschnitz, & Schreier, 1999).

Metabolic Studies

The metabolic pathways and effects of these compounds have also been a subject of study. For example, the effect of methyl substitution on the mutagenicity of related compounds was examined, highlighting how different substitutions can affect their mutagenic potential (Nagao et al., 1981).

properties

IUPAC Name

5-chloro-3,4-dimethylimidazo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4/c1-6-8(13)9-7(4-3-5-15-9)10-11(6)17(2)12(14)16-10/h3-5H,1-2H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERKFPUIILAJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3C=CC=NC3=C1Cl)N=C(N2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline
Reactant of Route 2
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline
Reactant of Route 3
Reactant of Route 3
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline
Reactant of Route 4
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline
Reactant of Route 5
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline
Reactant of Route 6
Reactant of Route 6
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline

Citations

For This Compound
1
Citations
S Ciaco, V Mazzoleni, A Javed, S Eiler, M Ruff… - Bioorganic …, 2023 - Elsevier
Ubiquitin-like containing PHD and RING finger domain 1 (UHRF1) is a nuclear multi-domain protein overexpressed in numerous human cancer types. We previously disclosed the …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.